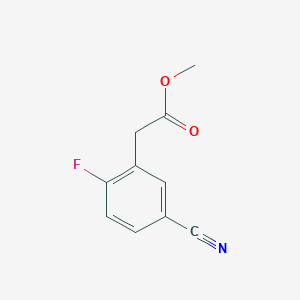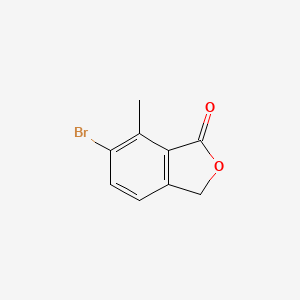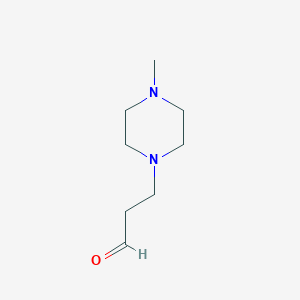
3-(4-Methylpiperazin-1-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylpiperazin-1-yl)propanal is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. The compound has a molecular formula of C8H16N2O and is characterized by the presence of a piperazine ring substituted with a methyl group and a propanal group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)propanal can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperazine with propanal under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is purified using techniques such as distillation, crystallization, or chromatography to meet the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylpiperazin-1-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 3-(4-Methylpiperazin-1-yl)propanoic acid
Reduction: 3-(4-Methylpiperazin-1-yl)propan-1-ol
Substitution: Various substituted piperazine derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
3-(4-Methylpiperazin-1-yl)propanal has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylpiperazin-1-yl)propanal is primarily related to its interaction with biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(4-Methylpiperazin-1-yl)propan-1-amine
- 3-(4-Methylpiperazin-1-yl)propan-1-ol
Comparison
3-(4-Methylpiperazin-1-yl)propanal is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its similar compounds For example, 3-(4-Methylpiperazin-1-yl)propanoic acid has a carboxylic acid group, making it more acidic and less reactive in certain types of reactions
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
3-(4-methylpiperazin-1-yl)propanal |
InChI |
InChI=1S/C8H16N2O/c1-9-4-6-10(7-5-9)3-2-8-11/h8H,2-7H2,1H3 |
Clave InChI |
UGPFLPVWZHOEHO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13031273.png)
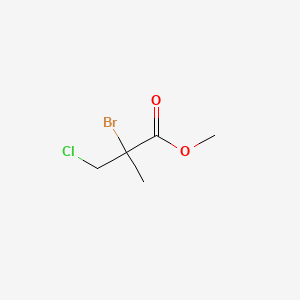
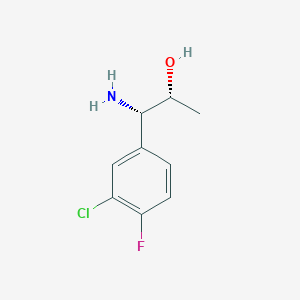
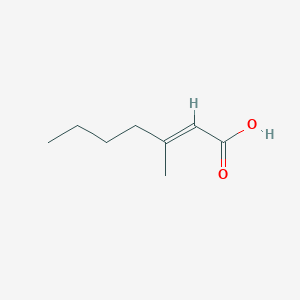
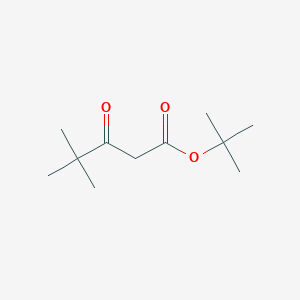
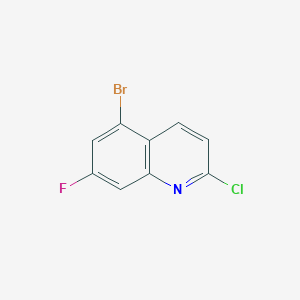
![2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13031322.png)

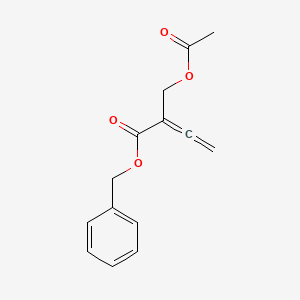
![2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13031331.png)
![6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride](/img/structure/B13031334.png)
